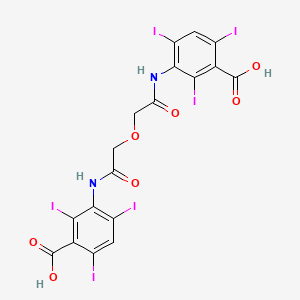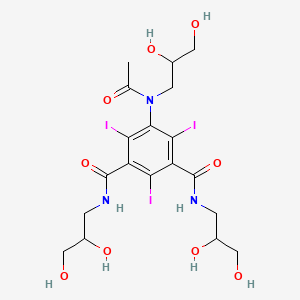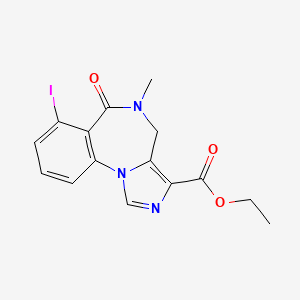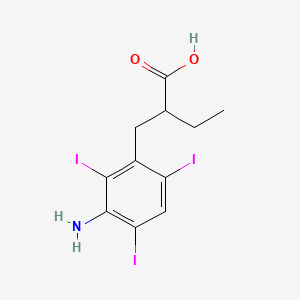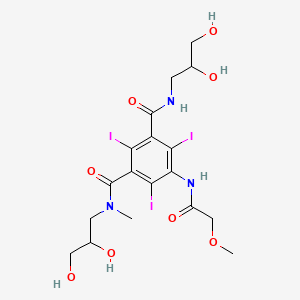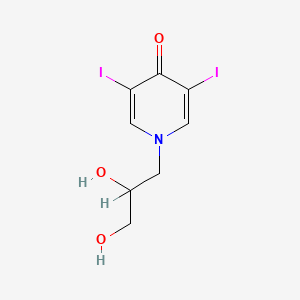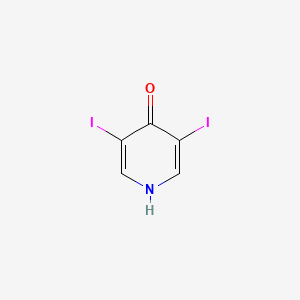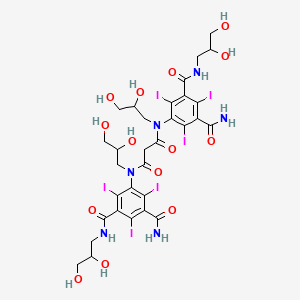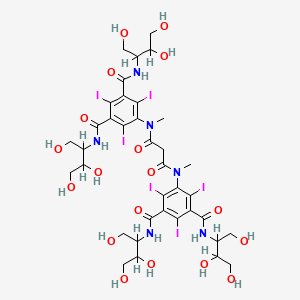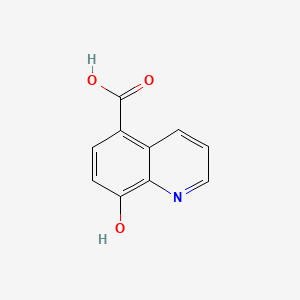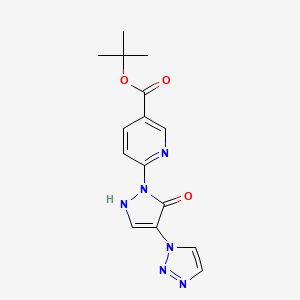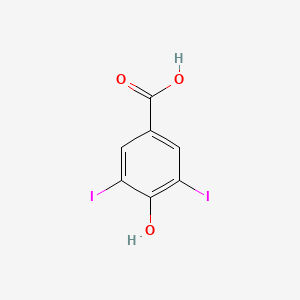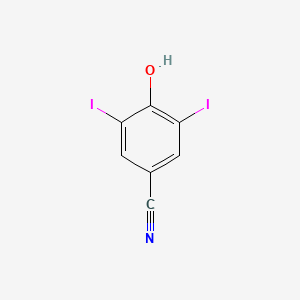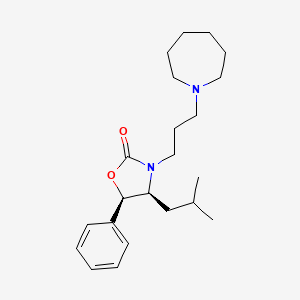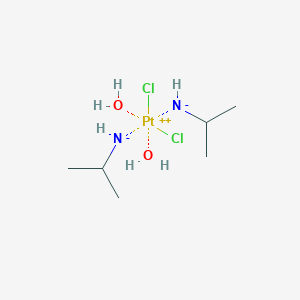
ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum” is a compound with the molecular formula C6H20Cl2N2O2Pt . It is also known by the name “异丙铂” in Chinese . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves the oxidation of 二异丙胺二氯铂 (dichlorobis(isopropylamine)platinum) with hydrogen peroxide, which introduces two hydroxyl groups to form "异丙铂" .Molecular Structure Analysis
The molecular structure of “ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum” consists of six carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one platinum atom .Wissenschaftliche Forschungsanwendungen
Phase I Clinical Study of CHIP
A study by Ribaud et al. (1986) conducted a Phase I clinical study of CHIP, emphasizing its spectrum of activity similar to cis-platinum derivatives. The study highlighted CHIP's water solubility and its application in oncology, particularly for ovarian carcinoma.
Cell Cycle Phase Sensitivity
CHIP's cytotoxicity varies across different cell cycle phases. Edwards & Nias (1986) found that CHIP is most cytotoxic to cells in the early G1 phase and least toxic to late S and G1 phase cells. This finding is crucial for understanding CHIP's effectiveness in treating certain types of cancer.
Isomerization of Platinum Compounds
The study of CHIP also extends to the isomerization of related platinum compounds. Uchiyama et al. (1981) explored the reaction of platinum(II) chloride with benzonitrile, resulting in cis and trans isomers of bis(benzonitrile)dichloroplatinum(II). This research is significant in the field of inorganic chemistry, particularly in the synthesis and characterization of platinum complexes.
Blood Clearance and Platinum Complexes
CHIP's blood clearance and its comparison with other platinum complexes were studied by Thatcher et al. (2004). This research is vital for understanding the pharmacokinetics of platinum-based drugs in cancer therapy.
Synthesis and Identification of CHIP Derivatives
The synthesis of volatile perfluorinated acyl derivatives of CHIP was investigated by Cowens et al. (1983) to develop a specific, sensitive assay for CHIP. This work contributes to analytical chemistry, particularly in drug assay methodologies.
Platinum Complexes in Electrophilic Catalysis
The development of self-activating electrophilic catalysts using platinum complexes was explored by You & Gabbaï (2017). This research is significant in the field of catalysis and materials science.
Eigenschaften
CAS-Nummer |
62928-11-4 |
|---|---|
Produktname |
ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum |
Molekularformel |
C6H20Cl2N2O2Pt |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
dichloroplatinum(2+);propan-2-ylazanide;dihydrate |
InChI |
InChI=1S/2C3H8N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3-4H,1-2H3;2*1H;2*1H2;/q2*-1;;;;;+4/p-2 |
InChI-Schlüssel |
FXSKHQLAUMGYJK-UHFFFAOYSA-J |
Isomerische SMILES |
CC(C)N.CC(C)N.[OH-].[OH-].Cl[Pt+2]Cl |
SMILES |
CC(C)[NH-].CC(C)[NH-].O.O.Cl[Pt+2]Cl |
Kanonische SMILES |
CC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CHIP organoplatinum compound cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV) cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV dichlorobis(isopropylamine)dihydroxyplatinum IV iproplatin iproplatin, (OC-6-33)-isomer JM9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



